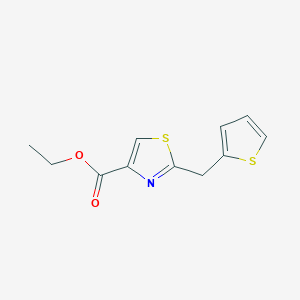
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that features both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the use of a condensation reaction between a thiophene aldehyde and a thiazole ester in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing .
化学反応の分析
Types of Reactions
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
科学的研究の応用
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Similar Compounds
- Ethyl 2-(Thiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
- Ethyl 2-(Furan-2-ylmethyl)thiazole-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of thiophene and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
生物活性
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a compound that belongs to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique combination of thiophene and thiazole rings, contributing to its reactivity and biological potential. Its molecular formula is C11H11N2O2S with a molecular weight of approximately 239.31 g/mol. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that derivatives of thiophene compounds exhibit potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and certain fungi like Candida albicans .
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| E. coli | 50 |
| Candida albicans | 25 |
| Staphylococcus aureus | 30 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, showing effectiveness against various cancer cell lines. In vitro studies have indicated that this compound can inhibit the growth of specific tumor cells, with some derivatives exhibiting IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| RPMI-8226 (Leukemia) | 0.08 |
| MCF-7 (Breast Cancer) | 1.61 |
| A-431 (Skin Cancer) | 1.98 |
3. Anti-inflammatory Activity
Research indicates that thiazole derivatives, including this compound, exhibit anti-inflammatory effects by modulating inflammatory pathways . This activity is crucial for developing treatments for chronic inflammatory diseases.
4. Neuroprotective Activity
Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The mechanisms are thought to involve the inhibition of oxidative stress and modulation of neuronal signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Protein Binding: The compound has been shown to bind effectively to specific protein targets, potentially inhibiting their function and leading to therapeutic effects.
- Enzyme Inhibition: It may inhibit enzymes involved in critical cellular processes, such as those required for bacterial cell wall synthesis .
Case Studies
Several studies have highlighted the potential of this compound as a lead compound in drug development:
- Antimicrobial Evaluation: A study reported that derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Antitumor Screening: In another evaluation by the National Cancer Institute, multiple derivatives were tested against a panel of human tumor cell lines, revealing promising anticancer activity .
特性
分子式 |
C11H11NO2S2 |
|---|---|
分子量 |
253.3 g/mol |
IUPAC名 |
ethyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7-16-10(12-9)6-8-4-3-5-15-8/h3-5,7H,2,6H2,1H3 |
InChIキー |
IQMALMLZWMRCPQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















